Dusquetide
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Overview
Description
Dusquetide is a synthetic peptide that functions as an innate defense regulator. It modulates the innate immune response by targeting the autophagy receptor protein Sequestosome 1 (p62). This compound has shown promise in reducing inflammation and enhancing the clearance of bacterial infections, making it a potential therapeutic agent for various inflammatory and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dusquetide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dusquetide primarily undergoes binding interactions rather than traditional chemical reactions. It forms complexes with target proteins through electrostatic and hydrophobic interactions .
Common Reagents and Conditions:
Reagents: Amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., TFA), and solvents (e.g., DMF, DCM).
Conditions: Room temperature for coupling reactions, acidic conditions for deprotection and cleavage.
Major Products: The major product of this compound synthesis is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
Dusquetide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide-protein interactions and peptide synthesis techniques.
Biology: Investigated for its role in modulating the innate immune response and autophagy pathways.
Industry: Explored for its potential use in developing new anti-inflammatory and anti-infective therapies.
Mechanism of Action
Dusquetide exerts its effects by binding to the ZZ domain of the autophagy receptor protein Sequestosome 1 (p62). This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections .
Comparison with Similar Compounds
SGX942: Another innate defense regulator with similar properties to dusquetide.
IDR-1: A prototype innate defense regulator targeting the same pathways as this compound.
Uniqueness: this compound is unique in its ability to penetrate the cell membrane and specifically target the ZZ domain of p62. This specificity allows for precise modulation of the innate immune response without activating autophagy, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJBBVJXXYRPFS-DYKIIFRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N9O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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